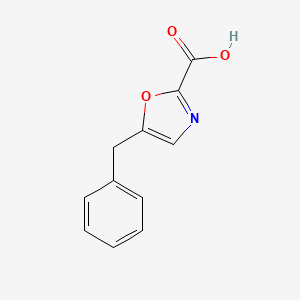

5-Benzyloxazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJWZQMUDVTOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Substituted Benzoxazole-2-carboxylic Acids in Drug Discovery

This guide provides a comprehensive overview of 5-substituted benzoxazole-2-carboxylic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into their synthesis, structure-activity relationships, and diverse therapeutic applications, offering valuable insights for researchers, scientists, and drug development professionals.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole core, consisting of a benzene ring fused to an oxazole ring, is a prominent structural motif in a wide array of pharmacologically active molecules.[1] Its planar structure and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets.[2] Consequently, benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The versatility of the benzoxazole scaffold makes it a focal point for the development of novel therapeutic agents.[5]

The substitution pattern on the benzoxazole ring plays a critical role in defining the pharmacological profile of the resulting compounds. In particular, substituents at the 2 and 5-positions have been shown to be crucial for modulating biological activity.[6][7] This guide will focus on derivatives bearing a carboxylic acid group at the 2-position and various substituents at the 5-position, with a conceptual exploration of a benzyl or benzyloxy moiety.

Synthesis of 5-Substituted-Benzoxazole-2-Carboxylic Acids: A Methodological Overview

The synthesis of benzoxazoles is a fundamental process in medicinal chemistry.[1] A common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3] This reaction typically proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1]

For the synthesis of 5-substituted-benzoxazole-2-carboxylic acids, a 4-substituted-2-aminophenol is the key starting material. The substituent at the 4-position of the 2-aminophenol will become the 5-substituent on the resulting benzoxazole ring.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, often performed as a one-pot reaction. The general workflow is illustrated in the diagram below:

Caption: General workflow for synthesizing 5-substituted benzoxazole-2-carboxylic acids.

Experimental Protocol: Synthesis via Polyphosphoric Acid Catalysis

This protocol describes a common method for the synthesis of 2-substituted benzoxazoles using polyphosphoric acid (PPA) as both a catalyst and a solvent.[8][9]

Materials:

-

4-Substituted-2-aminophenol (1.0 eq)

-

Oxalic acid (1.1 eq)

-

Polyphosphoric acid (PPA)

-

Ice-water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine the 4-substituted-2-aminophenol and oxalic acid in polyphosphoric acid.

-

Heat the mixture with stirring at a temperature between 140-160°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 5-substituted-benzoxazole-2-carboxylic acid.

The Crucial Role of the 5-Substituent in Modulating Biological Activity

Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent at the 5-position of the benzoxazole ring significantly influences the compound's biological activity.[6][10]

-

Anti-inflammatory Activity: Research on 2-aryl-5-benzoxazolealkanoic acid derivatives has demonstrated that an α-methylacetic acid substitution at the 5-position is highly favorable for anti-inflammatory activity.[11] Furthermore, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were found to be potent and selective COX-2 inhibitors, with the 5-benzamido group being a key feature for this activity.[12]

-

Antimicrobial Activity: For antimicrobial applications, various substituents at the 5-position have been explored. Studies on 2,5-disubstituted benzoxazoles have revealed that the specific combination of substituents at both positions is critical for potent antibacterial and antifungal effects.[7]

-

Other Activities: The 5-position is also a key site for modification in the development of 5-HT3 receptor antagonists and ligands for the 18 kDa translocator protein (TSPO).[13][14]

Therapeutic Applications of 5-Substituted Benzoxazole Derivatives

The versatility of the 5-substituted benzoxazole scaffold has led to its exploration in a variety of therapeutic areas.

Anti-inflammatory Agents

A significant area of investigation for 5-substituted benzoxazoles is in the treatment of inflammation.[4] Derivatives such as 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid have shown potent anti-inflammatory effects, in some cases exceeding that of the established drug phenylbutazone.[11] The mechanism of action for many of these compounds is believed to be through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[12]

Caption: Inhibition of COX enzymes by 5-substituted benzoxazole derivatives.

Antimicrobial Agents

The benzoxazole scaffold is present in several natural and synthetic antimicrobial compounds.[6] Derivatives with substitutions at the 2 and 5-positions have been synthesized and evaluated for their activity against a range of bacteria and fungi.[7] Some compounds have demonstrated significant activity against Gram-positive bacteria like Bacillus subtilis and the pathogenic fungus Candida albicans.[7]

5-HT3 Receptor Antagonists

A class of 2-substituted benzoxazole carboxamides has been identified as potent antagonists of the 5-HT3 receptor.[13] These compounds have potential applications in the treatment of conditions such as diarrhea-predominant irritable bowel syndrome (IBS-D).[13]

Data Summary of Representative 5-Substituted Benzoxazole Derivatives

The following table summarizes the biological activities of some key 5-substituted benzoxazole derivatives discussed in the literature.

| Compound Class | 5-Substituent | 2-Substituent | Biological Activity | Reference |

| Benzoxazolealkanoic acids | α-methylacetic acid | 4-chlorophenyl | Anti-inflammatory | [11] |

| Benzoxazolealkanoic acids | α-methylacetic acid | 4-fluorophenyl | Anti-inflammatory | [11] |

| Benzoxazole benzamides | Benzamido | 3,5-dimethoxyphenyl | Selective COX-2 inhibitor | [12] |

| Disubstituted benzoxazoles | Various | Various | Antimicrobial | [7] |

| Benzoxazole carboxamides | Various | Amino | 5-HT3 receptor antagonist | [13] |

Conclusion and Future Directions

5-Substituted benzoxazole-2-carboxylic acids and their derivatives represent a highly versatile and promising class of compounds for drug discovery. The ease of synthesis and the ability to readily modify the substituents at the 5-position allow for the fine-tuning of their pharmacological properties. While significant research has been conducted on derivatives with various 5-substituents, there is still ample opportunity for the exploration of novel analogs, such as those bearing a 5-benzyloxy group. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacokinetic and toxicological profiles to pave the way for their clinical development. The development of prodrugs may also enhance the therapeutic effects of these compounds.[15]

References

-

World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). National Institutes of Health. [Link]

-

2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. (1975). Journal of Medicinal Chemistry. [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). National Institutes of Health. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2022). MDPI. [Link]

-

Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). Il Farmaco. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). MDPI. [Link]

-

How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? (2015). ResearchGate. [Link]

-

Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (2021). Organic & Biomolecular Chemistry. [Link]

-

Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. (2021). Archiv der Pharmazie. [Link]

-

Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

- Esters of benzoxa(thia)zole-2-carboxylic acids. (1981).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpsonline.com [wjpsonline.com]

- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

CAS number for 5-Benzyloxazole-2-carboxylic acid

An In-Depth Technical Guide to 5-Benzyloxazole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific molecule, a dedicated CAS (Chemical Abstracts Service) number is not readily found in public databases. This guide, therefore, presents a plausible and scientifically grounded approach to its synthesis, characterization, and potential applications. The methodologies are derived from established protocols for analogous benzoxazole derivatives, ensuring a high degree of scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1] This aromatic, bicyclic structure is relatively stable and serves as a crucial pharmacophore in a vast array of biologically active molecules.[2][3] The versatility of the benzoxazole core allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties.[2] Consequently, benzoxazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications.[4][5]

The subject of this guide, this compound, incorporates three key functional motifs: the benzoxazole core, a benzyloxy group at the 5-position, and a carboxylic acid at the 2-position. The carboxylic acid provides a critical handle for synthetic elaboration, such as the formation of amides and esters, while the benzyloxy group can influence lipophilicity and interactions with biological targets. The strategic combination of these features makes this compound a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

While experimental data for this compound is not available, its key properties can be calculated based on its structure.

| Property | Predicted Value |

| CAS Number | Not Assigned / Not Publicly Available |

| Molecular Formula | C₁₅H₁₁NO₄ |

| Molecular Weight | 269.25 g/mol |

| IUPAC Name | 5-(Benzyloxy)-1,3-benzoxazole-2-carboxylic acid |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents |

Proposed Synthesis of this compound

The most direct and widely adopted method for synthesizing 2-carboxy-benzoxazoles involves the condensation and subsequent cyclization of a substituted 2-aminophenol with a derivative of oxalic acid.[1][6] This guide proposes a two-step synthetic sequence starting from commercially available materials.

Synthesis Workflow

The proposed pathway begins with the synthesis of the key intermediate, 4-benzyloxy-2-aminophenol, followed by its reaction with oxalyl chloride to yield the target compound.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxy-2-aminophenol

The synthesis of the aminophenol intermediate can be adapted from established procedures for similar compounds.[7][8]

-

Step 1a: Benzylation of 4-Amino-3-nitrophenol. To a solution of 4-amino-3-nitrophenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature and add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude 4-benzyloxy-2-nitrophenol by column chromatography.

-

Step 1b: Reduction of the Nitro Group. Dissolve the purified 4-benzyloxy-2-nitrophenol (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-benzyloxy-2-aminophenol, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is based on the general method of condensing 2-aminophenols with carboxylic acid derivatives.[1][9]

-

Reaction Setup. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzyloxy-2-aminophenol (1.0 eq) in an anhydrous solvent such as Tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents. Slowly add a solution of oxalyl chloride (1.1 eq) in THF to the cooled solution of the aminophenol. A base such as pyridine (2.0 eq) can be added to scavenge the HCl byproduct.

-

Reaction. Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC. The initial acylation is followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1]

-

Work-up. Once the reaction is complete, quench the mixture by the careful addition of water.

-

Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid product.

-

Purification. Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.[10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole core and the benzyloxy group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all 15 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield position.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxylic acid, C=N and C-O-C stretches of the oxazole ring, and aromatic C-H and C=C bonds.[11]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 269.25 g/mol .

Applications in Research and Drug Development

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[12] The structure of this compound makes it a prime candidate for investigation in several therapeutic areas:

-

Anticancer Agents: Many benzoxazole derivatives exhibit potent antiproliferative activity against various cancer cell lines.[3]

-

Anti-inflammatory Agents: The benzoxazole core is present in compounds that have shown significant anti-inflammatory properties.[3]

-

Antimicrobial and Antifungal Agents: This class of compounds has been explored for the development of new agents to combat bacterial and fungal infections.[5]

-

Neurological Disorders: Certain benzoxazole derivatives have been investigated for their potential in treating neurological conditions.[3]

The carboxylic acid group at the 2-position serves as a versatile anchor point for creating libraries of amides and esters. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Potential applications of the this compound scaffold.

Conclusion

While this compound may be a novel compound without a registered CAS number, its synthesis is highly feasible through established chemical methodologies. This guide provides a robust framework for its preparation and characterization, leveraging the extensive literature on benzoxazole chemistry. The inherent structural features of this molecule make it a highly attractive building block for medicinal chemists. Further investigation into its synthesis and biological evaluation is warranted to unlock its full potential in the development of next-generation therapeutics.

References

-

Benzoxazole derivatives: Significance and symbolism. (2024). ScienceDirect. [Link]

-

Al-Ostoot, F. H., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(34), 21086-21103. [Link]

-

Benzoxazole. Wikipedia. [Link]

-

Sabatino, P., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. [Link]

-

Nguyen, T. T., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7808. [Link]

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central (PMC). [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

-

Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24583-24616. [Link]

-

Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 83. [Link]

- Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. wisdomlib.org [wisdomlib.org]

A Technical Guide to the Potential Biological Activity of 5-Benzyloxazole-2-carboxylic acid

<-4>

Abstract

The oxazole ring is a privileged five-membered heterocyclic scaffold renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic and structural properties enable diverse interactions with biological targets, making it a cornerstone in modern medicinal chemistry.[3][4] This technical guide provides a comprehensive framework for investigating the potential biological activities of a specific, yet underexplored, derivative: 5-Benzyloxazole-2-carboxylic acid. We will outline plausible synthetic routes, propose key biological assays based on the activities of structurally related compounds, and detail robust, self-validating experimental protocols for screening its anticancer, antimicrobial, and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel oxazole derivatives.

Introduction: The Versatility of the Oxazole Scaffold

The 1,3-oxazole nucleus is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[5][6] This arrangement imparts a unique set of physicochemical properties, allowing oxazole-containing molecules to act as versatile ligands for a wide array of enzymes and receptors.[7] Consequently, the oxazole scaffold is a common feature in numerous natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant effects.[5][6][8]

Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which functions as a COX-1/COX-2 inhibitor, highlight the clinical success of this scaffold.[4][9] The benzyl group at the 5-position and the carboxylic acid at the 2-position of the target molecule, this compound, suggest several avenues for biological investigation. The carboxylic acid moiety can act as a key hydrogen bond donor/acceptor or a metal chelator, while the benzyl group provides a lipophilic region for potential hydrophobic interactions within a target's binding pocket. Based on this structural rationale, this guide will focus on evaluating three primary, high-potential activity areas: anticancer, antimicrobial, and anti-inflammatory.

Synthesis and Characterization

A robust and reproducible synthesis is the foundational step for any biological investigation. While multiple synthetic routes to oxazole cores exist, a common and effective method involves the cyclocondensation of a suitable precursor. For this compound, a plausible approach involves the reaction of an α-amino ketone derivative with a source for the carboxylic acid functionality, followed by cyclization.

A more direct approach, adapted from methodologies for synthesizing substituted benzoxazoles, involves the condensation of 2-aminophenol derivatives with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA) or under microwave irradiation to drive the reaction.[10][11]

Proposed Synthetic Protocol:

A potential synthesis could involve the reaction of a serine ester derivative, where the hydroxyl group is benzylated, with a reagent that can facilitate the formation of the oxazole ring and subsequent hydrolysis to the carboxylic acid. A more direct approach might be the cyclization of N-(1-benzyl-2-oxoethyl)oxalamic acid.

Characterization: Following synthesis and purification (e.g., via column chromatography or recrystallization), the identity and purity of this compound must be unequivocally confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Workflow for Biological Activity Screening

A systematic screening process is crucial to efficiently identify and validate the biological potential of a novel compound. The following workflow provides a logical progression from initial broad screening to more focused mechanistic studies.

Caption: High-level workflow for synthesis and biological evaluation.

Evaluation of Anticancer Activity

Oxazole derivatives are well-documented for their potent anticancer activities, acting through various mechanisms such as the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[12][13][14] The presence of the oxazole core in our target compound makes this a primary area for investigation.[15]

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method for initial screening.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for:

-

Negative Control: Medium with DMSO (vehicle) only.

-

Positive Control: Medium with a known cytotoxic drug (e.g., Doxorubicin).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Data Presentation

Results should be summarized in a table for clear comparison across cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Control) |

| MCF-7 | Breast | [Experimental Value] | [Experimental Value] |

| A549 | Lung | [Experimental Value] | [Experimental Value] |

| HCT116 | Colon | [Experimental Value] | [Experimental Value] |

| HEK293 | Non-cancerous | [Experimental Value] | [Experimental Value] |

Potential Mechanism of Action (MoA) Pathway

If significant cytotoxic activity is observed, a potential mechanism could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the STAT3 pathway, which is a known target for some oxazole derivatives.[12]

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Evaluation of Antimicrobial Activity

The rise of multi-drug resistant microbial infections necessitates the discovery of new antimicrobial agents.[8] Oxazole-containing compounds have demonstrated significant bacteriostatic and fungistatic activities, making this a promising area of investigation.[16][17]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria or fungi. The lowest concentration at which no turbidity (growth) is observed is the MIC.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare overnight cultures of test strains, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans). Dilute the cultures to a standardized concentration of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized microorganism suspension to each well containing 50 µL of the diluted compound.

-

Controls:

-

Negative Control: Broth only (sterility control).

-

Positive Control: Broth + microorganism (growth control).

-

Drug Control: Broth + known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Data Reading: Visually inspect the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed. A growth indicator like resazurin can be added to aid visualization.

Data Presentation

MIC values should be tabulated for easy comparison.

| Microorganism | Strain Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Drug |

| S. aureus | Gram-positive | [Experimental Value] | [Ciprofloxacin Value] |

| E. coli | Gram-negative | [Experimental Value] | [Ciprofloxacin Value] |

| C. albicans | Fungus | [Experimental Value] | [Fluconazole Value] |

Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases.[18] Given that the approved drug Oxaprozin is an oxazole derivative that inhibits cyclooxygenase (COX) enzymes, evaluating the anti-inflammatory potential of this compound is a logical step.[4][19]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which are key mediators in the arachidonic acid cascade that produces pro-inflammatory prostaglandins.[18]

Principle: The peroxidase activity of COX is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Use a commercial COX inhibitor screening assay kit which provides purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric probe).

-

Compound Preparation: Prepare serial dilutions of this compound in the provided assay buffer.

-

Reaction Setup: In separate 96-well plates for COX-1 and COX-2, add:

-

Assay Buffer

-

Heme

-

COX-1 or COX-2 enzyme

-

Test compound dilutions or appropriate controls.

-

Controls:

-

100% Initial Activity: Enzyme without any inhibitor.

-

Positive Control: A known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

-

-

Incubation: Incubate the plates for 10 minutes at 25°C.

-

Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

-

Data Acquisition: Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader in kinetic mode.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the 100% activity control and calculate the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2 / COX-1) indicates the selectivity of the compound.

Data Presentation

| Enzyme | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Control Drug | COX-2 Selectivity Index |

| COX-1 | [Experimental Value] | [SC-560 Value] | [IC₅₀(COX-2)/IC₅₀(COX-1)] |

| COX-2 | [Experimental Value] | [Celecoxib Value] | [Experimental Value] |

Conclusion and Future Directions

This technical guide presents a structured, evidence-based approach to investigating the potential biological activities of this compound. The oxazole scaffold is a well-established pharmacophore with a high probability of interacting with biological targets.[3] The proposed screening cascade, starting with broad cell-based and microbial assays and progressing towards more specific enzymatic and mechanistic studies, provides a clear and efficient path for discovery.

Positive results in any of the primary screens—anticancer, antimicrobial, or anti-inflammatory—would warrant further investigation. Future work could include secondary assays (e.g., apoptosis assays, minimum bactericidal concentration), in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the lead compound for enhanced potency and selectivity. The inherent flexibility and proven track record of the oxazole core make this compound a compelling candidate for drug discovery efforts.[2]

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available from: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available from: [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available from: [Link]

-

Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Bentham Science. Available from: [Link]

-

A comprehensive review on biological activities of oxazole derivatives (PDF). ResearchGate. Available from: [Link]

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. Available from: [Link]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. ResearchGate. Available from: [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

-

1,3‐Oxazoles as Anticancer Compounds. ChemistryViews. Available from: [Link]

-

Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. ResearchGate. Available from: [Link]

-

Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Available from: [Link]

-

Therapeutic potential of oxazole scaffold: a patent review (2006-2017). PubMed. Available from: [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. ResearchGate. Available from: [Link]

-

Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ACS Omega. Available from: [Link]

-

How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? ResearchGate. Available from: [Link]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. tandfonline.com [tandfonline.com]

- 8. iajps.com [iajps.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 18. mdpi.com [mdpi.com]

- 19. jddtonline.info [jddtonline.info]

Predicted 1H and 13C NMR data for 5-Benzyloxazole-2-carboxylic acid

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Benzyloxazole-2-carboxylic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic chemistry, providing unparalleled insight into the molecular structure of novel chemical entities. This guide offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra for this compound, a heterocyclic compound of interest. By deconstructing the molecule into its constituent functional groups—the oxazole core, the C2-carboxylic acid, and the C5-benzyl substituent—we can apply fundamental NMR principles and established chemical shift data to forecast the spectral characteristics. This document is intended for researchers and scientists in the pharmaceutical and chemical industries, providing a predictive framework to aid in the synthesis, characterization, and structural confirmation of this and related oxazole derivatives.

Molecular Structure and Atom Numbering

To systematically predict the NMR spectrum, a clear understanding of the molecular architecture is essential. The structure of this compound consists of a central 1,3-oxazole ring, substituted at the C2 position with a carboxylic acid and at the C5 position with a benzyl group. The standard IUPAC numbering for the oxazole ring is applied, and the carbons of the benzyl group are designated using conventional aromatic nomenclature (ipso, ortho, meta, para).

Figure 1: Structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show four distinct signals corresponding to the carboxylic acid proton, the aromatic protons of the benzyl group, the single proton on the oxazole ring, and the benzylic methylene protons. The solvent for prediction is assumed to be DMSO-d₆, which is capable of dissolving the polar carboxylic acid and does not exchange with the acidic proton as readily as D₂O.

Detailed Signal Analysis

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between δ 10.0 - 13.2 ppm .[1][2] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding.[2][3] This signal would disappear upon the addition of D₂O, a key confirmatory test.

-

Aromatic Protons (Benzyl -C₆H₅): The five protons of the phenyl ring are expected to resonate in the aromatic region. Due to free rotation around the CH₂-C(ipso) bond, the electronic environments of the ortho, meta, and para protons will be similar, likely resulting in a complex, overlapping multiplet centered around δ 7.2 - 7.4 ppm .[1]

-

Oxazole Ring Proton (H-4): There is one proton directly attached to the oxazole ring at the C4 position. Protons on aromatic heterocyclic rings are typically found in the aromatic region.[4] The specific chemical shift of H-4 is influenced by the adjacent nitrogen atom and the overall aromaticity of the ring. A singlet is expected for this proton in the range of δ 7.5 - 7.8 ppm .

-

Benzylic Protons (-CH₂-): These two protons are adjacent to both the oxazole ring (at C5) and the phenyl ring. Standard benzylic protons (Ar-CH₂-R) typically resonate between δ 2.2-3.0 ppm.[1] However, attachment to the electron-withdrawing sp²-hybridized C5 of the aromatic oxazole ring will cause significant deshielding. Therefore, this signal is predicted to appear further downfield as a singlet with an expected chemical shift of δ 4.1 - 4.3 ppm .

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 13.2 | Broad Singlet | 1H | Highly deshielded acidic proton, subject to hydrogen bonding.[1][2] |

| Benzyl Aromatic (Ar-H) | 7.2 - 7.4 | Multiplet | 5H | Standard aromatic region for a monosubstituted benzene ring. |

| Oxazole (H-4) | 7.5 - 7.8 | Singlet | 1H | Proton on an electron-deficient aromatic heterocycle.[4] |

| Benzylic (-CH₂) | 4.1 - 4.3 | Singlet | 2H | Deshielded by attachment to the sp² carbon of the oxazole ring, downfield from typical benzylic protons.[1] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. Quaternary carbons (C2, C5, C-ipso, and -COOH) are expected to have a lower signal intensity compared to the protonated carbons.

Detailed Signal Analysis

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of a carboxylic acid typically resonates in the range of δ 165-185 ppm.[2][5] For carboxylic acids conjugated with an aromatic or unsaturated system, the signal tends to be at the upfield end of this range.[2] A signal around δ 161 - 164 ppm is predicted.

-

Oxazole Ring Carbons (C2, C4, C5):

-

C2: This carbon is bonded to two heteroatoms (O and N) and the electron-withdrawing carboxylic acid group, leading to significant deshielding. Its signal is predicted to be in the δ 158 - 161 ppm range.

-

C5: Bonded to oxygen and substituted with the benzyl group, this carbon is also highly deshielded. A chemical shift in the region of δ 152 - 156 ppm is expected.

-

C4: This is the only protonated carbon on the oxazole ring. It is expected to be the most shielded of the ring carbons, with a predicted chemical shift of δ 123 - 127 ppm .

-

-

Benzyl Group Carbons (-CH₂, -C₆H₅):

-

C-ipso: The quaternary carbon of the phenyl ring attached to the methylene group will appear in the aromatic region, with a predicted shift of δ 136 - 139 ppm .

-

C-ortho, C-meta, C-para: These protonated aromatic carbons will resonate in the typical range of δ 126 - 129 ppm .[6][7] It is likely that the signals for the two ortho carbons and the two meta carbons will be coincidental, resulting in three distinct signals for these five carbons.

-

Benzylic Carbon (-CH₂-): The benzylic carbon is an sp³ carbon, but it is attached to two aromatic systems (oxazole and phenyl rings). This environment will deshield it relative to a simple alkane. A chemical shift in the range of δ 34 - 38 ppm is predicted.

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| -COOH | 161 - 164 | Quaternary (C=O) | Typical range for a carboxylic acid conjugated with an aromatic system.[2][5] |

| Oxazole C2 | 158 - 161 | Quaternary | Highly deshielded by two adjacent heteroatoms (O, N) and a carboxyl group. |

| Oxazole C5 | 152 - 156 | Quaternary | Deshielded by adjacent oxygen and attachment to the benzyl group. |

| Benzyl C-ipso | 136 - 139 | Quaternary | Quaternary aromatic carbon, deshielded by substitution. |

| Benzyl C-ortho/meta/para | 126 - 129 | Tertiary (CH) | Standard chemical shift range for carbons in a monosubstituted benzene ring.[6][7] |

| Oxazole C4 | 123 - 127 | Tertiary (CH) | Most shielded carbon of the oxazole ring. |

| Benzylic (-CH₂) | 34 - 38 | Secondary (CH₂) | sp³ carbon deshielded by attachment to two aromatic rings. |

Standard Experimental Protocol for NMR Acquisition

To validate the predicted data, a standardized experimental workflow is necessary. This protocol ensures the acquisition of high-quality, reproducible NMR data for structural confirmation.

Workflow Diagram

Figure 2: Standard experimental workflow for NMR-based structural elucidation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean vial.

-

Transfer the resulting solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[8]

-

(Optional but Recommended) Acquire two-dimensional spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to unambiguously assign all signals.

-

-

Data Processing and Interpretation:

-

Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants (if any) to assign each signal to its corresponding nucleus in the molecule.

-

Compare the experimentally obtained spectrum with the predicted data outlined in this guide to confirm the molecular structure.

-

Conclusion

The predictive ¹H and ¹³C NMR data presented in this guide provide a robust analytical framework for the structural characterization of this compound. The key diagnostic signals include the downfield carboxylic acid proton in the ¹H spectrum and the highly deshielded quaternary carbons of the oxazole ring in the ¹³C spectrum. By following the outlined experimental protocol, researchers can efficiently acquire and interpret the necessary data to confirm the identity and purity of their synthesized material, a critical step in the drug development and chemical synthesis pipeline.

References

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]

-

University of Regensburg. Approximating Proton NMR Chemical Shifts in More Complex Cases. [Link]

-

University of Calgary. Spectroscopy Tutorial: Reference Table of Characteristic Proton NMR Shifts. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3345-3355. [Link]

-

Faria, C. G. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2023, October 29). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Supporting Information for "Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions". Royal Society of Chemistry. [Link]

-

SpectraBase. Oxazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

-

Wikipedia. Aromaticity. [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

-

PubChem, National Institutes of Health. Oxazole. [Link]

-

University of Potsdam. Chemical shifts. [Link]

-

Supporting Information for "Palladium-Catalyzed Denitrogenative Annulation of 1,2,3-Benzotriazin-4(3H)-ones with Alkynes for the Synthesis of Isoxazoles". Royal Society of Chemistry. [Link]

-

ResearchGate. 13 C-NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

The Automated Topology Builder (ATB) and Repository. Oxazole. [Link]

-

SpectraBase. Oxazole - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. (2022). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(15), 4987. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. Aromaticity - Wikipedia [en.wikipedia.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Benzoxazoles

Abstract

Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their vast pharmacological activities and distinct photophysical properties.[1][2][3] As drug discovery and development pipelines become more complex, the unambiguous structural characterization of these novel chemical entities is paramount.[4][5][6] Mass spectrometry (MS) has emerged as an indispensable analytical tool, providing highly accurate mass measurements and detailed structural insights through the analysis of fragmentation patterns.[1][4][7] This technical guide offers a comprehensive exploration of the principles governing the mass spectrometric fragmentation of the benzoxazole core and its derivatives. We will delve into the characteristic cleavage pathways, the profound influence of substituents, and the underlying mechanistic principles, providing researchers with the predictive tools necessary for robust structural elucidation.

Introduction: The Benzoxazole Scaffold and the Role of Mass Spectrometry

The benzoxazole moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in drug development, appearing in compounds with antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The journey from a synthesized molecule to a viable drug candidate is long and requires rigorous analytical validation at every stage.[4][6] Mass spectrometry, particularly when coupled with chromatographic separation techniques like GC-MS or LC-MS, serves as a "gold standard" for confirming molecular identity and purity.[8][9]

The power of MS extends beyond simple molecular weight determination. By inducing fragmentation of the ionized molecule, we can generate a unique mass spectrum that serves as a molecular fingerprint. Understanding these fragmentation pathways is crucial for:

-

Structure Confirmation: Verifying that the synthesized molecule has the correct atomic arrangement.

-

Isomer Differentiation: Distinguishing between isomers that have the same mass but different structures.

-

Impurity Identification: Characterizing unknown impurities and degradation products in a sample.[4]

-

Metabolite Identification: Elucidating the structure of drug metabolites in preclinical and clinical studies.[5][7]

This guide will focus primarily on fragmentation induced by Electron Ionization (EI), a hard ionization technique common in GC-MS that provides rich, reproducible fragmentation spectra, and Electrospray Ionization (ESI) coupled with tandem MS (MS/MS), a soft ionization technique prevalent in LC-MS that allows for controlled fragmentation experiments.[9][10]

General Principles of Benzoxazole Fragmentation

The fragmentation of the benzoxazole ring system is dictated by the inherent stability of the aromatic system and the relative bond strengths within the oxazole ring. Upon ionization, the molecular ion (M⁺˙) is formed, which then undergoes a series of unimolecular dissociations to yield smaller fragment ions. The most common and mechanistically significant pathways involve the cleavage of the heterocyclic oxazole ring.

Core Fragmentation Pathways of Unsubstituted Benzoxazole

The unsubstituted benzoxazole core (C₇H₅NO, MW = 119.12) exhibits a well-defined fragmentation pattern. The primary cleavages target the weaker bonds of the oxazole ring.

A typical fragmentation sequence begins with the loss of carbon monoxide (CO), a stable neutral molecule, followed by the loss of hydrogen cyanide (HCN).

-

Step 1: Loss of CO (28 Da): The molecular ion at m/z 119 can undergo a ring-opening and rearrangement to eliminate a molecule of CO, resulting in a fragment ion at m/z 91. This ion is often proposed to be a stable azirinium or dehydrobenzonitrile species.

-

Step 2: Loss of HCN (27 Da): The m/z 91 fragment can then lose HCN to produce a cyclopentadienyl cation fragment at m/z 64.

Alternatively, the molecular ion can first lose HCN, although this is often a less dominant pathway compared to the initial loss of CO. The NIST mass spectrum for benzoxazole shows key fragments at m/z 119 (molecular ion), 91, and 64, supporting this general pathway.[11]

Caption: Core fragmentation of the unsubstituted benzoxazole molecular ion.

The Retro-Diels-Alder (rDA) Fragmentation

A mechanistically distinct pathway available to benzoxazoles and related fused-ring systems is the retro-Diels-Alder (rDA) reaction.[12][13] This reaction is a concerted, pericyclic process that involves the cleavage of two bonds in the six-membered ring, effectively reversing a Diels-Alder cycloaddition.[13][14] In the context of the benzoxazole molecular ion, the benzene portion of the molecule acts as a cyclohexadiene equivalent, leading to the expulsion of a neutral acetylene (C₂H₂) molecule.

This cleavage results in the formation of a radical cation of the oxazole ring substituted with a diene fragment. This pathway provides a diagnostic peak that can help confirm the presence of the fused bicyclic system.

Caption: Retro-Diels-Alder (rDA) fragmentation of the benzoxazole core.

The Influence of Substituents on Fragmentation

The true analytical power of mass spectrometry lies in its ability to reveal structural details based on how substituents alter the core fragmentation pathways.[15][16] The position and electronic nature of a substituent can either stabilize or destabilize certain fragment ions, promoting specific pathways over others.

Substituents at the C2-Position

The C2-position is a common site for substitution in pharmacologically active benzoxazoles.[17] The fragmentation is heavily influenced by the nature of this substituent.

-

Alkyl Groups: For a simple C2-alkyl substituent, such as in 2-methylbenzoxazole, a primary fragmentation is the loss of a hydrogen atom to form a stable, resonance-delocalized cation. Another key pathway is the loss of HCN from the molecular ion, followed by cleavage of the alkyl group. The NIST reference spectrum for 2-methylbenzoxazole shows a strong molecular ion at m/z 133 and a significant fragment at m/z 132 ([M-H]⁺).[18]

-

Aryl Groups: With a C2-aryl substituent (e.g., 2-phenylbenzoxazole), the fragmentation is dominated by cleavages that maintain the charge on the highly stable aromatic systems. The bond between the benzoxazole core and the aryl substituent is relatively strong, so fragmentation of the oxazole ring itself often occurs first.

-

Groups with Heteroatoms: Substituents containing heteroatoms, such as the benzoic acid group in 3-(1,3-Benzoxazol-2-yl)benzoic acid, introduce new fragmentation channels. In positive ion ESI-MS, this molecule readily loses water (H₂O, 18 Da) from the protonated molecular ion. In negative ion mode, a characteristic and often dominant fragmentation is the loss of carbon dioxide (CO₂, 44 Da) via decarboxylation.[10]

Proximity Effects and Cyclization-Induced Fragmentation

A fascinating and diagnostically powerful phenomenon occurs in certain 2-substituted benzoxazoles, particularly those with a terminal aryl group in the side chain (e.g., 2-styrylbenzoxazoles).[19] This "proximity effect" involves an intramolecular cyclization of the molecular ion, followed by the elimination of a substituent from the pendant aryl ring.

This process is highly favored when it results in the formation of a stable, polycyclic aromatic ion.[19] For example, 2-(2-chlorostyryl)benzoxazole shows an unusually facile loss of a chlorine radical (Cl•) rather than fragmentation of the benzoxazole core. This is because the initial molecular ion can cyclize, bringing the chlorine atom into a position where its elimination creates a highly conjugated and stable fused-ring system. This [M-X]⁺ signal (where X is the substituent) is often the base peak in the spectrum and is a strong indicator of an ortho substituent on the terminal aryl ring.[19]

Caption: Proximity effect leading to cyclization and substituent loss.

Quantitative Data Summary

The following table summarizes the expected key ions for the unsubstituted benzoxazole core and two common derivatives under typical 70 eV Electron Ionization (EI) conditions. The relative abundances are predictions and can vary based on instrumentation.[10]

| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Losses |

| Benzoxazole | C₇H₅NO | 119.12 | 119 | 93 ([M-C₂H₂]⁺), 91 ([M-CO]⁺), 64 ([M-CO-HCN]⁺) |

| 2-Methylbenzoxazole | C₈H₇NO | 133.15 | 133 | 132 ([M-H]⁺), 105 ([M-HCN]⁺), 91 ([M-C₂H₂O]⁺) |

| 3-(1,3-Benzoxazol-2-yl)benzoic acid | C₁₄H₉NO₃ | 239.23 | 240 ([M+H]⁺) | 222 ([M+H-H₂O]⁺), 194 ([M+H-H₂O-CO]⁺) |

Note: Data for 3-(1,3-Benzoxazol-2-yl)benzoic acid is based on predicted ESI+ fragmentation.[10]

Experimental Protocol: LC-MS/MS Analysis of a Novel Benzoxazole Derivative

This section provides a standardized protocol for the characterization of a newly synthesized benzoxazole derivative using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To confirm the molecular weight and elucidate the primary fragmentation pathways of a novel benzoxazole derivative.

1. Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]

-

Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) for high-resolution data or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.[10]

2. Sample Preparation:

-

Prepare a stock solution of the purified benzoxazole derivative at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of ~1 µg/mL using the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

3. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[10]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.[10]

4. Mass Spectrometry Conditions:

-

Ionization Mode: ESI, positive and negative modes, run in separate experiments.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.[10]

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

-

Tandem MS (MS/MS): Perform product ion scans on the molecular ion identified in the full scan. Apply a ramp of collision energies (e.g., 10-40 eV) using argon as the collision gas to generate a comprehensive fragmentation spectrum.[10]

-

5. Data Analysis:

-

Identify the molecular ion in the MS1 spectrum and confirm its mass matches the calculated molecular weight of the target compound. Use high-resolution data to determine the elemental formula.[1]

-

Analyze the MS/MS spectrum to identify major fragment ions.

-

Propose fragmentation pathways by calculating the neutral losses from the parent ion to each fragment ion.

-

Compare the observed fragmentation pattern to the principles outlined in this guide to gain confidence in the structural assignment.

Conclusion

The mass spectrometric fragmentation of benzoxazoles is a predictable yet nuanced process governed by fundamental principles of chemical stability. While the core scaffold exhibits characteristic losses of CO and HCN and can undergo a retro-Diels-Alder reaction, the true diagnostic power of the technique is realized through the analysis of substituted analogues. Substituents dictate the fragmentation landscape, introducing new pathways and, in cases of proximity effects, creating highly specific and informative fragment ions. For researchers in drug development, a thorough understanding of these fragmentation patterns is not merely an academic exercise; it is a critical requirement for ensuring the structural integrity of lead compounds and for identifying their metabolic fate, ultimately accelerating the path from laboratory synthesis to clinical application.

References

-

Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. ResearchGate. [Link]

-

Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. (2025). ResearchGate. [Link]

-

Benzoxazole. PubChem, National Institutes of Health. [Link]

-

Benzoxazole, 2-methyl-. NIST WebBook. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

-

UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. [Link]

-

Synthesis and Biological Evaluation of Benzoxazole Derivatives as New Anti Microbial Agents. Research Journal of Pharmacy and Technology. [Link]

-

Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry. [Link]

-

Mass Spectrometry of Oxazoles. Semantic Scholar. [Link]

-

Understanding the Role of Mass Spectrometry in Drug Discovery and Development. News-Medical.net. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]

-

Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. [Link]

-

Mass spectrometry applications for drug discovery and development. Drug Target Review. [Link]

-

Gas chromatography–mass spectrometry. Wikipedia. [Link]

-

Retro-Diels–Alder reaction. Wikipedia. [Link]

-

Examples|Retro diels alder fragmentation for CSIR-NET GATE. YouTube. [Link]

-

Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology. [Link]

-

Schematic diagram of the retro Diels–Alder (RDA) fragmentation. ResearchGate. [Link]

-

Retro-Diels–Alder reaction. YouTube. [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. [Link]

-

Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules. [Link]

-

Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. [Link]

-

Electron impact studies. XII. Mass spectra of substituted imidazoles. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpbs.com [ijpbs.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Benzoxazole, 2-methyl- [webbook.nist.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Benzyloxazole-2-carboxylic Acid

This guide provides a comprehensive technical overview of the anticipated physicochemical characteristics of 5-Benzyloxazole-2-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. Given the limited direct experimental data on this specific compound, this document synthesizes information from structurally related analogs and foundational chemical principles to predict its properties. Furthermore, it outlines detailed, field-proven experimental protocols for the definitive determination of these characteristics, ensuring a self-validating system for researchers.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of a benzyloxy substituent at the 5-position and a carboxylic acid at the 2-position suggests a molecule with potential for nuanced biological interactions and specific physicochemical behaviors that are critical to understand for any drug development pipeline.

Predicted Physicochemical Profile

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data on similar compounds and theoretical calculations, providing a robust starting point for experimental verification.

| Property | Predicted Value | Data Type |

| Molecular Formula | C₁₅H₁₁NO₃ | Calculated |

| Molecular Weight | 253.25 g/mol | Calculated |

| Melting Point | 71-72 °C (decomp) | Predicted (based on Benzoxazole-2-carboxylic acid)[3] |

| Boiling Point | 352.7 ± 25.0 °C | Predicted (based on Benzoxazole-2-carboxylic acid)[3] |

| pKa | ~0.12 ± 0.30 | Predicted (based on Benzoxazole-2-carboxylic acid)[3] |

| LogP | ~1.5-2.5 | Predicted |

| Solubility | Low in water, soluble in polar aprotic solvents | Predicted |

Spectroscopic Signature: A Roadmap to Structural Confirmation

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.[4] For this compound, the following absorptions are anticipated:

-

O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.[4]

-

C=O Stretch: An intense, sharp peak between 1710 and 1760 cm⁻¹.[4] Conjugation with the benzoxazole ring system may lower this frequency.

-

C-O Stretch: A medium intensity band between 1210 and 1320 cm⁻¹.[5]

-

Aromatic C-H and C=C Stretches: Peaks characteristic of the benzene and benzoxazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically around 12 δ.[4]

-

Protons on the benzyloxy and benzoxazole aromatic rings would appear in the aromatic region (typically 7-8 δ).

-

The methylene protons of the benzyl group would likely appear as a singlet around 5 δ.

-

-

¹³C NMR:

-

The carboxyl carbon is expected in the range of 165-185 δ.[4]

-

Aromatic carbons would be observed in the typical 110-160 δ range.

-

The methylene carbon of the benzyl group would be expected around 70 δ.

-

Mass Spectrometry (MS)